Ethyl 3-(2-oxopropyl)benzoate
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Overview
Description
Ethyl 3-(2-oxopropyl)benzoate is a chemical compound with the molecular formula C12H14O3 . It is a light yellow oil and belongs to the family of benzoates.
Molecular Structure Analysis
The molecular structure of Ethyl 3-(2-oxopropyl)benzoate is represented by the InChI code 1S/C12H14O3/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,3,7H2,1-2H3
. This indicates that the molecule consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms.
Physical And Chemical Properties Analysis
Ethyl 3-(2-oxopropyl)benzoate is a light yellow oil . It has a molecular weight of 206.24 . The compound is almost insoluble in water, but miscible with most organic solvents .
Scientific Research Applications
Synthetic Chemistry Applications The structure and synthesis of related benzoate derivatives, such as ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, have been determined through methods like single-crystal X-ray crystallography. These studies contribute to the understanding of molecular configurations and intermolecular interactions, which are essential for designing compounds with desired physical and chemical properties (Manolov et al., 2012).
Materials Science and Engineering In materials science, novel benzoate compounds have been synthesized and evaluated for specific applications. For instance, the study of benzil led to the development of polyfunctionalized heterocyclic compounds, showcasing the utility of benzoate derivatives in creating complex molecular structures for various technological applications (Braibante et al., 2008).
Biological Research Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate and similar compounds have been investigated for their biological activity, such as anti-juvenile hormone effects in insects. These studies are crucial for understanding hormonal regulation in insects and can lead to the development of novel insect control strategies (Ishiguro et al., 2003).
Corrosion Inhibition Research on the synthesis and application of benzoate derivatives for corrosion inhibition of metals in acidic media highlights the potential of these compounds in industrial applications. The design and synthesis of such inhibitors can lead to more efficient and environmentally friendly corrosion protection methods (Arrousse et al., 2021).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-(2-oxopropyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCARBXWGUJVRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645686 |
Source
|
Record name | Ethyl 3-(2-oxopropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-oxopropyl)benzoate | |
CAS RN |
73013-49-7 |
Source
|
Record name | Ethyl 3-(2-oxopropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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